Product packaging for Ethyl 4-(2-chlorophenyl)-3-oxobutanoate(Cat. No.:CAS No. 83657-82-3)

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Cat. No.: B1282198
CAS No.: 83657-82-3
M. Wt: 240.68 g/mol
InChI Key: ZZYFGEUHEVFLEF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (CAS 83657-82-3) is a high-purity β-keto ester compound serving as a versatile and critical building block in organic synthesis and pharmaceutical research . With a molecular formula of C 12 H 13 ClO 3 and a molecular weight of 240.68 g/mol, this compound features both ketone and ester functional groups, making it a valuable substrate for nucleophilic addition reactions and cyclization pathways to construct complex heterocyclic systems . This compound is structurally categorized as a pyruvic acid derivative, where a 2-chlorophenyl group influences its electronic and steric properties . Its core structure is significant in synthesizing fine chemicals and serves as a key intermediate for the development of pharmacologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors . Researchers utilize related oxobutanoate esters as prochiral substrates in biocatalytic asymmetric reductions to produce enantiomerically pure chiral synthons for drugs such as HMG-CoA reductase inhibitors and L-carnitine . Handling and Safety: The compound has a calculated flash point of 125.99 °C and a density of 1.198 g/cm³ . It is recommended to handle it in a well-ventilated place, wearing suitable protective clothing, gloves, and safety goggles. Avoid dust formation and contact with skin and eyes. Store tightly closed in a dry, cool, and well-ventilated place . Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO3 B1282198 Ethyl 4-(2-chlorophenyl)-3-oxobutanoate CAS No. 83657-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYFGEUHEVFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517272
Record name Ethyl 4-(2-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-82-3
Record name Ethyl 4-(2-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a key chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a β-keto ester characterized by the presence of a 2-chlorophenyl substituent. This structural feature imparts specific reactivity and makes it a valuable precursor in various synthetic transformations.

PropertyValue
CAS Number 83657-82-3
Molecular Formula C₁₂H₁₃ClO₃
Molecular Weight 240.68 g/mol
Predicted XlogP 2.6
Monoisotopic Mass 240.05533 Da

Synthesis and Purification

The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol: Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Ethyl 2-chlorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Reactants: A mixture of ethyl 2-chlorophenylacetate and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation.

  • Work-up: After cooling, the mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol.

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons, and the aromatic protons of the 2-chlorophenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl (C=O) and ketone carbonyl (C=O) functional groups.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its reactive nature allows for further chemical modifications to produce a variety of heterocyclic compounds and other scaffolds of pharmaceutical interest.

Precursor for Kinase Inhibitors

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. β-keto esters are valuable starting materials for the synthesis of various kinase inhibitors. Derivatives of similar aryl-3-oxobutanoates have been investigated as potential inhibitors of Src kinase and other protein kinases involved in cell signaling pathways. The 2-chlorophenyl moiety can influence the binding affinity and selectivity of the final inhibitor molecule for its target kinase.

Synthesis of Biologically Active Heterocycles

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines. These heterocyclic systems are prevalent in many approved drugs and are known to exhibit diverse biological activities.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent utilization of this compound in a drug discovery context.

G cluster_synthesis Synthesis & Purification cluster_application Drug Discovery Application Ethyl 2-chlorophenylacetate Ethyl 2-chlorophenylacetate Claisen Condensation Claisen Condensation Ethyl 2-chlorophenylacetate->Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation Crude Product Crude Product Claisen Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure E-4-C-3-O This compound Recrystallization->Pure E-4-C-3-O Modification Chemical Modification Pure E-4-C-3-O->Modification Compound Library Library of Derivatives Modification->Compound Library Screening Biological Screening (e.g., Kinase Assays) Compound Library->Screening Hit Compounds Hit Compounds Screening->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Drug Candidate Potential Drug Candidate Lead Optimization->Drug Candidate G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Targets Downstream Targets (Cell Growth, Proliferation, Survival) AKT->Downstream Targets Inhibitor Derivative of E-4-C-3-O Inhibitor->AKT

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a keto ester of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, and key analytical data.

Chemical Identity and Properties

This compound is an organic compound classified as a chlorinated benzene derivative, a ketone, and an ester. Its chemical structure is fundamental to its reactivity and potential applications in synthetic chemistry.

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₃PubChem[1]
Molecular Weight 240.68 g/mol BLDpharm[2]
Monoisotopic Mass 240.05533 DaPubChem[1]
CAS Number 83657-82-3BLDpharm[2]
IUPAC Name This compoundPubChem
SMILES CCOC(=O)CC(=O)CC1=CC=CC=C1ClPubChem[1]
InChI Key ZZYFGEUHEVFLEF-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.6PubChem[1]
Appearance Clear colorless to pale yellow-red liquid (for related compounds)ChemicalBook[3]

Synthesis Protocol: Claisen Condensation

The synthesis of this compound can be achieved via a Claisen condensation reaction. This method involves the reaction of an ester with an enolizable ketone in the presence of a strong base. A plausible synthetic route is the reaction of ethyl acetate with 2-chloroacetophenone.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the cooled sodium ethoxide solution, add a solution of 2-chloroacetophenone (1 equivalent) and ethyl acetate (a slight excess) dropwise with continuous stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., sulfuric acid) until the solution is acidic (pH ≈ 2)[4].

    • The mixture is then transferred to a separatory funnel and extracted with an organic solvent, such as dichloromethane[4] or diethyl ether.

    • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate[4].

    • The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Molecular Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its synthesis.

G cluster_structure Molecular Structure of this compound C12H13ClO3 Chemical Formula: C₁₂H₁₃ClO₃ Molecular Weight: 240.68 g/mol

Diagram 1: Chemical Information Summary

synthesis_workflow reagents 2-Chloroacetophenone + Ethyl Acetate condensation Claisen Condensation reagents->condensation base Sodium Ethoxide in Ethanol base->condensation workup Acidic Work-up & Extraction condensation->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Diagram 2: Generalized Synthesis Workflow

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. They can be used as building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, related ethyl 2,4-dioxo-4-arylbutanoate derivatives have been investigated as Src kinase inhibitors[4]. The presence of the reactive keto and ester functional groups, along with the chlorinated phenyl ring, allows for a variety of chemical transformations.

Safety and Handling

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

References

In-Depth Technical Guide on the Spectroscopic Data of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes a detailed, plausible experimental protocol for its synthesis and characterization, designed to aid researchers in its preparation and analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns of similar molecules, and characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-OCH₂CH₃
~3.60Singlet2H-CO-CH₂ -CO-
~3.90Singlet2HAr-CH₂ -CO-
~4.20Quartet2H-OCH₂ CH₃
~7.20 - 7.40Multiplet4HAromatic Protons
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~14.0-OCH₂CH₃
~48.0Ar-CH₂ -CO-
~50.0-CO-CH₂ -CO-
~61.5-OCH₂ CH₃
~127.0Aromatic CH
~129.5Aromatic CH
~131.0Aromatic CH
~132.0Aromatic C-Cl
~134.0Aromatic C
~134.5Aromatic CH
~167.0C =O (Ester)
~201.0C =O (Ketone)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)
~1720StrongC=O stretch (Ketone)
~1600, ~1470Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (Ester)
~750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zPredicted Fragment
240/242[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
195/197[M - OCH₂CH₃]⁺
167/169[M - COOCH₂CH₃]⁺
125/127[Cl-C₆H₄-CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis and purification of this compound via a Claisen condensation reaction.

Synthesis of this compound

Materials:

  • Ethyl 2-chlorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

  • Reagent Addition: Sodium ethoxide (1.0 equivalent) is suspended in anhydrous diethyl ether (100 mL) in the flask. A solution of ethyl 2-chlorophenylacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous diethyl ether (50 mL) is added to the dropping funnel.

  • Reaction: The flask is cooled in an ice bath, and the ester solution is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. 1 M Hydrochloric acid is slowly added with vigorous stirring until the mixture is acidic (pH ~5-6).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.

  • Mass Spectrometry (MS): The mass spectrum is recorded using a mass spectrometer with an electron ionization (EI) source.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis reagents Ethyl 2-chlorophenylacetate + Ethyl Acetate + Sodium Ethoxide reaction Claisen Condensation reagents->reaction 1. Diethyl Ether 2. Reflux workup Acidic Work-up & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Vacuum Distillation or Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR (¹H & ¹³C) pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms

Synthesis and Characterization Workflow

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed with experimental data. The provided experimental protocol is a plausible method for the synthesis of the target compound and should be performed by a qualified chemist with appropriate safety precautions.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the presence of keto-enol tautomerism, the spectrum displays a mixture of two distinct molecular forms.[1][2] This document outlines the spectral characteristics of both tautomers, provides a comprehensive experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.

Keto-Enol Tautomerism

This compound, a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. This dynamic process involves the migration of a proton and the shifting of bonding electrons.[1] The interconversion between these forms is slow on the NMR timescale, allowing for the simultaneous observation of signals from both species in the ¹H NMR spectrum.[1] The equilibrium position is influenced by factors such as solvent polarity and temperature.[2]

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol forms. The integration of the distinct signals for each tautomer can be used to determine their relative concentrations in the sample.

Enol Tautomer Data

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The following table summarizes the expected ¹H NMR data for the enol tautomer of this compound, based on data from analogous compounds.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~1.40Triplet (t)~7.03H
-OCH₂- (ethyl)~4.39Quartet (q)~7.02H
=CH- (vinyl)~6.97Singlet (s)-1H
Ar-H~7.38-7.64Multiplet (m)-4H
-OH (enol)~12-13Broad Singlet (br s)-1H
Keto Tautomer Data

The keto form is typically the major tautomer for β-keto esters in many common NMR solvents. The chemical shifts for the keto form of this compound are predicted based on values for similar β-keto esters.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~1.25Triplet (t)~7.13H
-OCH₂- (ethyl)~4.15Quartet (q)~7.12H
-COCH₂CO-~3.50Singlet (s)-2H
Ar-CH₂-~3.90Singlet (s)-2H
Ar-H~7.20-7.40Multiplet (m)-4H

Experimental Protocol for ¹H NMR Spectroscopy

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound suitable for structural confirmation and quantitative analysis of tautomers.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the spectrum using the following typical parameters:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 5-10 seconds (a longer delay is crucial for accurate integration in quantitative studies)

    • Number of Scans: 8-16 (or more to improve signal-to-noise ratio)

    • Spectral Width: 0-15 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals, paying close attention to the distinct signals of the keto and enol forms for quantitative analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate analysis analysis integrate->analysis Quantitative Analysis of Tautomers

References

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds, namely ethyl benzoylacetate and ethyl acetoacetate, and established principles of ¹³C NMR spectroscopy. This document outlines the expected chemical shifts, discusses the significant keto-enol tautomerism, provides a detailed experimental protocol for acquiring such a spectrum, and includes visualizations to illustrate key concepts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for each of its twelve carbon atoms. However, in solution, the compound exists as a mixture of keto and enol tautomers, which will result in two sets of peaks for the carbons involved in the tautomerism. The predicted chemical shifts for the major keto form are summarized in the table below. The presence of the electron-withdrawing 2-chlorophenyl group is anticipated to influence the chemical shifts of the aromatic carbons and the adjacent methylene group.

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (Proton Decoupled) Justification
C=O (Ketone) 195 - 205SingletTypical range for a ketone carbonyl carbon.
C=O (Ester) 165 - 175SingletCharacteristic chemical shift for an ester carbonyl carbon.
C1' (C-Cl) 132 - 136SingletAromatic carbon bearing a chlorine atom, deshielded.
C2' 128 - 132SingletAromatic carbon ortho to the substituent.
C3' 126 - 130SingletAromatic carbon meta to the substituent.
C4' 125 - 129SingletAromatic carbon para to the substituent.
C5' 124 - 128SingletAromatic carbon meta to the substituent.
C6' 129 - 133SingletAromatic carbon ortho to the substituent.
-O-CH₂- 60 - 65SingletMethylene carbon of the ethyl ester group, adjacent to oxygen.
-CH₂- (alpha) 45 - 55SingletMethylene carbon alpha to the ester carbonyl.
-CH₂- (benzyl) 40 - 50SingletMethylene carbon adjacent to the aromatic ring.
-CH₃ 13 - 18SingletMethyl carbon of the ethyl ester group.

Keto-Enol Tautomerism

β-keto esters like this compound exhibit keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form.[1][2] This equilibrium is influenced by factors such as the solvent and temperature.[2] The presence of both tautomers in solution will be reflected in the ¹³C NMR spectrum, where two distinct sets of signals will be observed for the carbons involved in the tautomerization. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group.

Caption: Keto-enol tautomerism of a β-keto ester.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its good solubilizing power for many organic compounds and its single carbon signal which can be used as a reference.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7.05 T or higher, which corresponds to a ¹³C frequency of 75 MHz or more.[1]

  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][4]

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, although quantitative analysis is not the primary goal here.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans (typically from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

  • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic compounds.[4]

  • Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced internally to the solvent signal (e.g., the triplet of CDCl₃ at 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[3]

Logical Workflow for Spectral Analysis

The process of predicting and interpreting the ¹³C NMR spectrum of a novel compound involves a logical sequence of steps.

Spectral_Analysis_Workflow A Identify Molecular Structure B Analyze Analogous Spectra (e.g., ethyl benzoylacetate) A->B C Predict Chemical Shifts (Keto and Enol Forms) B->C D Tabulate Predicted Data C->D E Consider Tautomeric Equilibrium C->E G Final Report Generation D->G E->G F Propose Experimental Protocol F->G

Caption: Workflow for ¹³C NMR spectral prediction and analysis.

References

Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a β-keto ester of interest in various chemical and pharmaceutical research domains. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, provides a general experimental protocol for its analysis, and presents key data in a structured format.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by several key fragmentation pathways common to β-keto esters, including α-cleavage and McLafferty rearrangements.[1][2][3] The presence of a chlorine atom on the phenyl ring also introduces specific isotopic patterns and potential fragmentation pathways.[4]

The molecular formula for this compound is C₁₂H₁₃ClO₃, with a monoisotopic mass of 240.0553 Da.[5] The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 240, along with a significant M+2 peak at m/z 242 due to the ³⁷Cl isotope of chlorine.

Table 1: Predicted Key Fragment Ions for this compound

m/z (mass/charge ratio)Proposed Fragment IonFragmentation Pathway
240/242[C₁₂H₁₃ClO₃]⁺Molecular Ion ([M]⁺)
195/197[C₁₀H₈ClO₂]⁺Loss of ethoxy radical (•OCH₂CH₃)
167/169[C₉H₆ClO]⁺Loss of ethoxycarbonyl radical (•COOCH₂CH₃)
139/141[C₇H₄Cl]⁺Cleavage of the bond between the carbonyl carbon and the methylene group attached to the phenyl ring
125[C₇H₆O₂]⁺McLafferty rearrangement with loss of a neutral chlorobenzene molecule
111/113[C₆H₄Cl]⁺Benzyl cation with chlorine
88[C₄H₈O₂]⁺Ethyl acetoacetate fragment from cleavage
43[CH₃CO]⁺Acylium ion, often the base peak in β-keto esters[2]

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization is expected to follow several key pathways. The primary fragmentations are anticipated to be α-cleavages adjacent to the carbonyl groups and a McLafferty rearrangement.

fragmentation_pathway M [M]⁺• m/z 240/242 F1 [M - C₂H₅O]⁺ m/z 195/197 M->F1 - •OC₂H₅ F2 [M - C₂H₅OCO]⁺ m/z 167/169 M->F2 - •COOC₂H₅ F4 [C₇H₆O₂]⁺• m/z 125 M->F4 McLafferty Rearrangement F5 [C₆H₄Cl]⁺ m/z 111/113 F1->F5 - C₃H₃O₂ F3 [C₇H₄Cl]⁺ m/z 139/141 F2->F3 - CO F6 [CH₃CO]⁺ m/z 43 F2->F6 - C₇H₄Cl workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation P1 Dissolve sample in volatile solvent P2 Filter to remove particulates P1->P2 A1 Inject sample into GC P2->A1 A2 Separation on capillary column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum of the analyte peak D1->D2 D3 Identify Molecular Ion and Fragment Ions D2->D3 D4 Compare with known fragmentation patterns D3->D4

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. This β-keto ester is of interest in synthetic organic chemistry and drug development, and understanding its structural features through spectroscopic analysis is crucial. This document outlines the expected vibrational frequencies, a detailed experimental protocol for obtaining an IR spectrum, and a logical workflow for the spectroscopic analysis.

Introduction to the Structure and Tautomerism

This compound possesses several key functional groups that give rise to characteristic absorption bands in its infrared spectrum. These include an ester, a ketone, an aromatic ring, and a carbon-chlorine bond. A significant feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism will be reflected in the IR spectrum, with distinct peaks corresponding to each form. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the electronic environment and, consequently, the vibrational frequencies of nearby functional groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for both the keto and enol tautomers of this compound. These predictions are based on established group frequency correlations and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group/Tautomer
~3100 - 3000MediumC-H StretchAromatic (enol and keto)
~2980 - 2850MediumC-H StretchAliphatic (CH₂, CH₃) (enol and keto)
~1745StrongC=O StretchEster (keto form)
~1720StrongC=O StretchKetone (keto form)
~1739StrongC=O StretchEster (enol form, unconjugated)
~1635StrongC=C StretchEnol
~1635StrongC=O StretchKetone (enol form, H-bonded)
~1590, ~1480Medium-WeakC=C StretchAromatic Ring (enol and keto)
~1370MediumC-H BendCH₃
~1250 - 1150StrongC-O StretchEster
~750StrongC-H Bend (out-of-plane)Ortho-disubstituted aromatic
~780 - 740MediumC-Cl StretchAryl Chloride

Experimental Protocol: Obtaining the Infrared Spectrum

This section details the methodology for acquiring the Fourier-transform infrared (FTIR) spectrum of this compound, which is typically a liquid at room temperature.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Materials:

  • This compound sample

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Acetone (for cleaning)

  • Lint-free wipes

  • Desiccator for storing salt plates

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Place a clean, empty salt plate in the sample holder.

    • Close the sample compartment.

    • Acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as the salt plate itself.

  • Sample Preparation (Neat Liquid Film):

    • Place one to two drops of the this compound sample onto the center of a clean, dry salt plate using a Pasteur pipette.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Sample Analysis:

    • Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

    • Close the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Carefully separate the salt plates.

    • Rinse the plates thoroughly with acetone and gently wipe them dry with a lint-free wipe.

    • Store the clean, dry salt plates in a desiccator to prevent them from fogging due to moisture absorption.

Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment, from initial setup to final data interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Instrument_Setup Instrument Setup & Diagnostics Background_Scan Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Prep Prepare Liquid Film on Salt Plate Background_Scan->Sample_Prep Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Process_Data Process Spectrum (Ratio to Background) Acquire_Spectrum->Process_Data Peak_Identification Identify Peak Frequencies Process_Data->Peak_Identification Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment Structural_Confirmation Structural Confirmation Functional_Group_Assignment->Structural_Confirmation

Elucidating the Structural Landscape of Phenyl-Substituted β-Ketoesters: A Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and synthetic aspects of ethyl 4-aryl-3-oxobutanoates, with a specific focus on the 2-chloro substituted derivative, Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. While a definitive experimental crystal structure for this specific compound is not publicly available in the reviewed literature, this document provides a comprehensive overview of the crystallographic data for closely related analogs. Furthermore, it outlines a generalized synthetic protocol and a standard workflow for crystal structure determination, offering a foundational framework for researchers in the field of medicinal chemistry and material science. This guide aims to be an essential resource for professionals engaged in the design and development of novel therapeutic agents and functional materials by presenting key structural data and experimental methodologies in a clear and accessible format.

Introduction

Ethyl 4-aryl-3-oxobutanoates represent a significant class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic systems and biologically active molecules. The incorporation of a substituted phenyl ring at the 4-position, such as the 2-chlorophenyl group, can profoundly influence the molecule's conformational preferences, intermolecular interactions, and ultimately, its pharmacological profile. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper addresses the current state of knowledge regarding the crystal structure of this compound. While a direct experimental structure remains to be reported, an analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and packing motifs.

Crystallographic Data of Related Compounds

Although the crystal structure for this compound has not been experimentally determined, the crystallographic data for several analogous compounds have been reported. These structures provide a basis for understanding the potential solid-state conformation and packing of the target molecule. The following table summarizes the key crystallographic parameters for these related structures.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoateC₁₂H₁₃ClN₂O₃MonoclinicP2₁/c4.0259(1)17.0892(4)18.4934(5)96.802(1)1263.38(6)4[1]
Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoateC₁₃H₁₃ClO₄MonoclinicP2₁/c9.4557(4)16.6411(7)8.4319(3)105.644(2)1277.64(9)4[2]
(Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoateC₁₂H₁₂Cl₂N₂O₃TriclinicP-18.6454(10)9.7251(11)9.9939(11)116.001(8)682.91(16)2[3]
(Z)-Ethyl 4-chloro-2-[2-(2-chlorophenyl)hydrazono]-3-oxobutanoateC₁₂H₁₂Cl₂N₂O₃--------[4]

Experimental Protocols

General Synthesis of Ethyl 4-aryl-3-oxobutanoates

The synthesis of ethyl 4-aryl-3-oxobutanoates can be achieved through various established synthetic routes. A common and effective method is the Claisen condensation of an appropriate arylacetate with ethyl acetate. A generalized procedure is outlined below:

Materials:

  • Ethyl 2-chlorophenylacetate

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate

  • Dry ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl 2-chlorophenylacetate and an excess of ethyl acetate are added to the cooled sodium ethoxide solution.

  • The reaction mixture is stirred at room temperature and then gently refluxed for several hours to drive the condensation to completion.

  • After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield this compound.

This is a generalized protocol and may require optimization for the specific substrate.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent leads to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from synthesis to structure validation. The following diagram illustrates the key stages involved.

Crystal_Structure_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Data_Collection Data Collection (X-ray Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of the available data for structurally related compounds, along with established experimental protocols for its synthesis and crystallization. The provided workflow for crystal structure determination serves as a roadmap for researchers aiming to characterize this and other novel compounds. The structural insights gleaned from the analogs, combined with the outlined synthetic and crystallographic methodologies, furnish a solid foundation for further investigation into this class of molecules, paving the way for their potential application in drug discovery and materials science. Future work should prioritize the synthesis and successful crystallization of this compound to provide a complete and accurate picture of its solid-state structure.

References

The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are a class of organic compounds that have garnered significant attention in the scientific community for their versatile applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents. Their unique structural motif, characterized by a ketone group at the β-position relative to an ester functionality, imparts a rich chemical reactivity that makes them invaluable building blocks in organic synthesis. This technical guide provides an in-depth exploration of the discovery and synthesis of novel β-keto esters, with a focus on their application in drug development. We will delve into various synthetic methodologies, present key quantitative data, and provide detailed experimental protocols. Furthermore, we will visualize critical pathways and workflows to offer a comprehensive understanding of the core concepts.

Synthetic Methodologies for β-Keto Esters

The synthesis of β-keto esters can be achieved through a variety of methods, with the choice of route often depending on the desired substitution pattern and the scale of the reaction. Classical methods such as the Claisen condensation have been complemented by a range of modern catalytic approaches that offer improved yields, selectivity, and milder reaction conditions.

Transesterification of β-Keto Esters

Transesterification is a widely employed method for the synthesis of diverse β-keto esters, starting from readily available and often commercially sourced methyl or ethyl esters. This approach is particularly valuable as it circumvents the need for handling unstable β-keto acids, which are prone to decarboxylation. The reaction is typically catalyzed by acids, bases, or enzymes, with a growing emphasis on environmentally benign catalysts.

Catalytic Approaches for Transesterification:

  • Boron Catalysts: Boronic acids and their derivatives have emerged as effective and environmentally friendly Lewis acid catalysts for the transesterification of β-keto esters.

  • Amine Catalysts: Amines can also serve as efficient catalysts for this transformation.

  • Lipases: The use of lipases offers a green and highly selective enzymatic approach for the synthesis of β-keto esters, often under mild, solvent-free conditions.

  • Metal Catalysts: A variety of metal catalysts have been successfully employed to facilitate the transesterification of β-keto esters.

One-Pot Synthesis from Acyl Chlorides

A straightforward and efficient one-pot method involves the reaction of acyl chlorides with sodium ethyl acetoacetate. This procedure is advantageous as it avoids the need for additional reagents for the deacetylation of the intermediate α-acetyl β-keto ester.

Synthesis from Ketones and Ethyl Chloroformate

Another versatile method for preparing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. This approach is particularly useful for synthesizing β-keto esters with a variety of substituents.

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from various studies on the synthesis and biological activity of novel β-keto esters.

Table 1: Synthesis of β-Keto Esters via Transesterification using Boric Acid Catalyst

EntryAlcoholTime (h)Yield (%)
1n-Butanol592
2Isobutanol690
3Benzyl alcohol495
4Cyclohexanol885
5Propargyl alcohol593
6Allyl alcohol594

Data sourced from a study on boric acid-catalyzed transesterification of ethyl acetoacetate.

Table 2: Synthesis of Aryl β-Keto Ester Analogues

CompoundSubstituentYield (%)
1 H85
2 4-F78
3 4-Cl82
4 4-Br80
5 4-I75
6 4-OCH₃90
7 3-OCH₃88

Yields reported for the synthesis of β-keto ester analogues designed as quorum sensing inhibitors.

Table 3: Biological Activity of Aryl β-Keto Esters as Quorum Sensing Inhibitors

CompoundSubstituentIC₅₀ (µM)
1 H>125
2 4-F35
3 4-Cl28
4 4-Br25
5 4-I23
6 4-OCH₃45
7 3-OCH₃53

IC₅₀ values for the inhibition of bioluminescence in Vibrio harveyi, a measure of quorum sensing inhibition.

Experimental Protocols

General Procedure for the Synthesis of Aryl β-Keto Esters

This protocol describes the synthesis of aryl β-keto ester analogues, which have been investigated for their antibacterial activity.

Step 1: Activation of Phenylacetic Acid Derivatives To a solution of the corresponding phenylacetic acid derivative in dichloromethane at 0 °C, 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) are added. The mixture is stirred at this temperature for a specified time.

Step 2: Condensation with Meldrum's Acid Meldrum's acid is then added to the reaction mixture, and it is stirred overnight at room temperature to afford the intermediate.

Step 3: Synthesis of the β-Keto Ester The intermediate is then refluxed in tert-butanol to yield the final β-keto ester. The product is purified by column chromatography.

Lipase-Catalyzed Transesterification

This protocol outlines a general procedure for the synthesis of chiral β-keto esters using a lipase catalyst.

Reaction Setup: The alcohol is dissolved in the acyl donor β-keto ester (e.g., methyl or ethyl acetoacetate). A catalytic amount of lipase (e.g., Candida antarctica lipase B, CALB) is added to the mixture.

Reaction Conditions: The reaction is typically carried out under reduced pressure to remove the alcohol byproduct and drive the equilibrium towards the product. The reaction is monitored until the desired conversion is achieved.

Work-up and Purification: The lipase is removed by filtration, and the product is purified by silica gel column chromatography. This method is noted for its mild, solvent-free conditions and high yields (>90%).

Mandatory Visualizations

Signaling Pathway: Quorum Sensing Inhibition

Bacterial quorum sensing is a cell-to-cell communication process that relies on the production and detection of signaling molecules called autoinducers. In many pathogenic bacteria, quorum sensing controls the expression of virulence factors. β-Keto esters have been designed to interfere with this process. The diagram below illustrates the proposed mechanism of action where novel β-keto esters act as antagonists, competing with the native N-acyl homoserine lactone (AHL) autoinducers for binding to the receptor protein.

Methodological & Application

Knoevenagel Condensation with β-Keto Esters: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated products. This application note provides a detailed protocol for the Knoevenagel condensation reaction, with a specific focus on the use of β-keto esters as the active methylene component. The reaction is widely employed in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This document outlines various catalytic systems, solvent conditions, and provides a comprehensive experimental protocol for researchers, scientists, and professionals in drug development. Quantitative data from selected studies are summarized for comparative analysis, and a generalized experimental workflow is presented visually.

Introduction

First described by Emil Knoevenagel in 1896, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6][7] The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[5] β-Keto esters, such as ethyl acetoacetate, are particularly useful substrates in this reaction due to the acidity of the α-protons situated between two carbonyl groups, which facilitates the formation of a stabilized enolate intermediate.[4]

The versatility of the Knoevenagel condensation is demonstrated by the wide array of catalysts and reaction conditions that can be employed, including traditional bases like piperidine, Lewis acids, organocatalysts, and more recently, environmentally benign options like ionic liquids and solvent-free systems.[2][8][9] The choice of catalyst and conditions can significantly influence reaction rates and product yields.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various studies on the Knoevenagel condensation of aromatic aldehydes with β-keto esters, highlighting the influence of different catalysts, solvents, and reaction conditions on product yields.

Aldehydeβ-Keto EsterCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic Acid (10)[bmim][NTf2]25-280.584[9]
4-MethoxybenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic Acid (10)[bmim][NTf2]25-28178[9][10]
BenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic Acid (10)[bmim][NTf2]25-28275[9][10]
4-NitrobenzaldehydeEthyl cyanoacetate[HyEtPy]Cl–H2O–DABCO[HyEtPy]Cl–H2O500.1799[1]
4-ChlorobenzaldehydeEthyl cyanoacetate[HyEtPy]Cl–H2O–DABCO[HyEtPy]Cl–H2O500.3398[1]
BenzaldehydeEthyl cyanoacetate[HyEtPy]Cl–H2O–DABCO[HyEtPy]Cl–H2O500.595[1]
4-MethylbenzaldehydeEthyl cyanoacetate[HyEtPy]Cl–H2O–DABCO[HyEtPy]Cl–H2O500.6792[1]
BenzaldehydeMalononitrileAmino acid amide ionic liquidSolvent-freeRoom Temp0.0898
4-ChlorobenzaldehydeMalononitrileAmino acid amide ionic liquidSolvent-freeRoom Temp0.0896[2]
4-NitrobenzaldehydeMalononitrileAmino acid amide ionic liquidSolvent-freeRoom Temp0.0799[2]
BenzaldehydeEthyl cyanoacetate[H3N+–CH2–CH2–OH][CH3COO−]Solvent-freeRoom Temp0.1794[8]
4-ChlorobenzaldehydeEthyl cyanoacetate[H3N+–CH2–CH2–OH][CH3COO−]Solvent-freeRoom Temp0.1792[8]

Experimental Protocols

This section provides a generalized protocol for the Knoevenagel condensation of an aromatic aldehyde with a β-keto ester. Two representative procedures are detailed below: one using an ionic liquid as a solvent and another under solvent-free conditions.

Protocol 1: Knoevenagel Condensation in an Ionic Liquid

This protocol is adapted from the synthesis of ethyl 2-chloroacetyl-3-arylpropenoates.[9]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl 4-chloro-3-oxobutanoate (1.2 eq)

  • Morpholine (0.1 eq)

  • Glacial acetic acid (0.1 eq)

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf2])

  • 4 Å Molecular sieves

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (10 mmol), morpholine (1 mmol, 87 mg), and glacial acetic acid (1 mmol, 60 mg) to the ionic liquid [bmim][NTf2] (5 mL).

  • Stir the mixture for 10 minutes at room temperature (25-28 °C).

  • Add ethyl 4-chloro-3-oxobutanoate (12 mmol, 1.97 g) and 4 Å molecular sieves (1.80 g) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 0.5 to 2 hours.

  • Upon completion, extract the product with diethyl ether (4 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol is a generalized procedure based on the use of a task-specific ionic liquid catalyst at room temperature.[8]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.2 eq)

  • Task-specific ionic liquid catalyst (e.g., [H3N+–CH2–CH2–OH][CH3COO−]) (10 mol%)

  • Ethanol (for work-up)

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (10 mmol), the active methylene compound (12 mmol), and the ionic liquid catalyst (1 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete within 10-60 minutes. Monitor the reaction by TLC.

  • Upon completion, add a small amount of ethanol to the reaction mixture and stir for a few minutes.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash with cold ethanol.

  • The filtrate containing the ionic liquid catalyst can be concentrated under reduced pressure to remove the ethanol and water formed during the reaction, allowing for the catalyst to be recycled.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism Aldehyde Aldehyde Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Nucleophilic Attack Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Deprotonation by Base Base Base Enolate->Aldol Adduct Unsaturated Product Unsaturated Product Aldol Adduct->Unsaturated Product Dehydration Water Water Aldol Adduct->Water

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for performing a Knoevenagel condensation reaction.

Knoevenagel_Workflow Start Start Reaction_Setup Combine Aldehyde, β-Keto Ester, Catalyst, and Solvent (if any) Start->Reaction_Setup Reaction Stir at Specified Temperature and Time Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Extract Product Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product by NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation remains a powerful and versatile tool for the synthesis of α,β-unsaturated compounds from β-keto esters. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for a wide range of substrates. The development of greener protocols, such as those employing recyclable ionic liquids and solvent-free conditions, enhances the utility of this reaction in modern organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient synthesis of key chemical intermediates.

References

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 4-(2-chlorophenyl)-3-oxobutanoate to produce the chiral β-hydroxy ester, ethyl (S)- or (R)-4-(2-chlorophenyl)-3-hydroxybutanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals. The protocols described herein are based on established methods for analogous β-keto esters and provide a strong foundation for developing a highly efficient and stereoselective reduction of the target substrate.

Introduction

The enantioselective reduction of β-keto esters is a critical transformation in organic synthesis, providing access to optically active β-hydroxy esters, which are key chiral synthons for numerous biologically active molecules. The target molecule, this compound, possesses a prochiral ketone that can be reduced to either the (S) or (R) alcohol. The choice of catalyst, whether a chemical catalyst or a biocatalyst, is paramount in achieving high enantioselectivity and yield. This note explores various methodologies, including chemo-catalytic hydrogenation with Ruthenium and Rhodium complexes, and biocatalytic reductions using baker's yeast and isolated reductase enzymes.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

While specific data for the asymmetric reduction of this compound is not extensively available in the literature, the following table summarizes the results for the closely related substrate, ethyl 4-chloro-3-oxobutanoate. These results are highly indicative of the expected outcomes for the target substrate and serve as an excellent starting point for reaction optimization.

Catalyst/BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (ee%)Yield (%)Key ConditionsReference Analogy
Chemo-catalysts
RuCl₂[(R)-BINAP]Ethyl 4-chloro-3-oxobutanoate(R)>99~96H₂ (100 atm), Methanol, 100°C
[RuCl₂(p-cymene)]₂/(S,S)-TsDPENEthyl 2-chloro-3-oxo-esters(S)Up to 98HighHCOOH-Et₃N, Transfer Hydrogenation
Biocatalysts
Recombinant E. coli (expressing CmCR)Ethyl 4-chloro-3-oxobutanoate(S)>99.9>99Whole cells, Glucose (co-substrate)
Recombinant E. coli (expressing ALR and GDH)Ethyl 4-chloro-3-oxobutanoate(R)9990.5Whole cells, Two-strain system for NADPH regeneration
Aureobasidium pullulans CGMCC 1244Ethyl 4-chloro-3-oxobutanoate(S)>9999.4Whole cells, Aqueous/ionic liquid biphasic system
Baker's Yeast (Saccharomyces cerevisiae)Ethyl 4-chloro-3-oxobutanoate(L)- or (D)-64-83 (tunable)80-100Whole cells, with additives like allyl bromide
Lactobacillus kefirEthyl 4-chloroacetoacetate(S)99.597Whole cells, 2-propanol as co-substrate

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of β-keto esters, which can be adapted for this compound.

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and [RuCl₂((R)-BINAP)] (0.01 mmol, 1 mol%).

  • Add degassed methanol (10 mL) to the liner.

  • Seal the glass liner inside the high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 100 atm.

  • Heat the reaction mixture to 100°C with stirring for 24-48 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Remove

Application Notes: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is a β-keto ester that serves as a critical building block in the synthesis of various pharmacologically active heterocyclic compounds. Its unique structural features, including a reactive β-keto ester moiety and a 2-chlorophenyl group, make it a valuable precursor in multicomponent reactions for generating molecular diversity in drug discovery programs. This document outlines the key applications of this compound in medicinal chemistry, with a focus on its use in the Hantzsch dihydropyridine synthesis to produce calcium channel blockers.

Key Applications

The primary application of this compound in medicinal chemistry is in the synthesis of 1,4-dihydropyridine (DHP) derivatives.[1][2] DHPs are a major class of L-type calcium channel blockers widely used in the treatment of hypertension and angina.[1] The 2-chlorophenyl substituent is a common structural feature in several potent calcium channel antagonists.

Featured Application: Synthesis of Dihydropyridine-based Calcium Channel Blockers

This compound is a key reactant in the Hantzsch synthesis, a one-pot condensation reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[2][3] This reaction leads to the formation of a dihydropyridine ring, which is the core scaffold of drugs like Nifedipine and Amlodipine.[2]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

  • Methyl 3-aminocrotonate

  • Ethanol

  • Trifluoroacetic acid (catalyst)

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Add methyl 3-aminocrotonate (1 equivalent) to the solution.

  • Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

  • Reflux the mixture for an appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield the corresponding 4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate derivative. The yield and purity will depend on the specific substrates and reaction conditions used.

Data Presentation

Table 1: Reactants for Hantzsch Dihydropyridine Synthesis

Component Role Example Stoichiometry
β-Keto Ester 1Carbon source for the dihydropyridine ringThis compound1 equivalent
AldehydeIntroduces the C4-substituent3-Nitrobenzaldehyde1 equivalent
β-Keto Ester 2 (or enamine)Carbon and nitrogen source for the dihydropyridine ringMethyl 3-aminocrotonate1 equivalent
CatalystAcid catalystTrifluoroacetic acidCatalytic amount
SolventReaction mediumEthanolSufficient amount

Visualizations

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis Reactants Reactants: - this compound - Aldehyde - Methyl 3-aminocrotonate Mixing Mixing in Ethanol Reactants->Mixing 1. Catalysis Add Catalytic Trifluoroacetic Acid Mixing->Catalysis 2. Reflux Reflux Catalysis->Reflux 3. Workup Cooling & Precipitation Reflux->Workup 4. Purification Filtration & Recrystallization Workup->Purification 5. Product 1,4-Dihydropyridine Product Purification->Product 6.

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Diagram 2: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

DHP_Mechanism DHP Dihydropyridine Drug (e.g., from Hantzsch Synthesis) LType L-type Calcium Channel (in vascular smooth muscle) DHP->LType Binds to and blocks Ca_Influx Calcium Ion (Ca²⁺) Influx DHP->Ca_Influx inhibits LType->Ca_Influx mediates Contraction Muscle Contraction Ca_Influx->Contraction triggers Vasodilation Vasodilation Contraction->Vasodilation is reduced, leading to BP_Lowering Lowering of Blood Pressure Vasodilation->BP_Lowering results in

Caption: Signaling pathway for dihydropyridine calcium channel blockers.

References

Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biocatalytic reduction of substituted β-keto esters is a powerful and environmentally friendly method for synthesizing chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals and other fine chemicals. This approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems to achieve high stereoselectivity under mild reaction conditions. These application notes provide an overview of the methodologies and detailed protocols for performing these reductions.

Key Concepts and Strategies

The asymmetric reduction of β-keto esters can be achieved using isolated enzymes or whole-cell biocatalysts.

  • Isolated Enzymes (Ketoreductases): KREDs are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding alcohols using a nicotinamide cofactor (NADH or NADPH). Commercially available KREDs offer high enantioselectivity and a broad substrate scope. A key consideration for using isolated enzymes is the need for an efficient cofactor regeneration system.

  • Whole-Cell Biocatalysts: Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or genetically engineered Escherichia coli expressing specific reductases can be used as whole-cell catalysts. Whole-cell systems have the advantage of containing the necessary enzymes and cofactor regeneration machinery, simplifying the experimental setup. However, the presence of multiple endogenous reductases in some organisms can sometimes lead to lower stereoselectivity compared to using an isolated enzyme.

  • Dynamic Kinetic Resolution (DKR): For β-keto esters with a chiral center at the α-position, dynamic kinetic resolution can be employed to convert the racemic starting material into a single stereoisomer of the product in high yield and diastereoselectivity. This process takes advantage of the keto-enol tautomerism of the substrate, allowing for in-situ racemization of the less reactive enantiomer.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Reduction of a Substituted β-Keto Ester

This protocol describes a general method for screening a panel of commercially available ketoreductases to identify the optimal enzyme for a specific substrate.

Materials:

  • Substituted β-keto ester

  • Ketoreductase (KRED) kit

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase (GDH) for NAD(P)H regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare the reaction mixtures. For each KRED to be tested, combine:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • Substituted β-keto ester (final concentration of 10-50 mM)

    • NAD(P)H (final concentration of 1 mM)

    • Glucose (final concentration of 100 mM)

    • GDH (1-5 U)

    • Ketoreductase (as recommended by the supplier, typically 1-2 mg)

  • Incubation: Incubate the reaction mixtures at 30°C with shaking (200-250 rpm) for 24 hours.

  • Work-up:

    • Quench the reaction by adding an equal volume of ethyl acetate or diethyl ether.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the product.

    • A racemic standard of the corresponding β-hydroxy ester, prepared by reduction with sodium borohydride, should be used to identify the peaks of the different stereoisomers.

Protocol 2: Whole-Cell Reduction of a β-Keto Ester using Engineered E. coli

This protocol details the use of an E. coli strain overexpressing a specific ketoreductase for the preparative-scale reduction of a β-keto ester.

Materials:

  • E. coli strain harboring the expression plasmid for the desired ketoreductase

  • Luria-Bertani (LB) medium with the appropriate antibiotic

  • Inducer (e.g., IPTG)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • Substituted β-keto ester

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture of the recombinant E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Resuspension:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer and centrifuge again.

    • Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

  • Biotransformation:

    • To the cell suspension, add glucose (as a cosubstrate for cofactor regeneration) to a final concentration of 50-100 mM.

    • Add the substituted β-keto ester substrate (e.g., 10-50 mM). The substrate can be added in portions to minimize toxicity to the cells.

    • Incubate the reaction mixture at 30°C with shaking. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure chiral β-hydroxy ester.

Data Presentation

The following tables summarize the results from various studies on the biocatalytic reduction of substituted β-keto esters.

Table 1: Reduction of α-Chloro-β-Keto Esters using Yeast Reductases Expressed in E. coli

SubstrateEnzyme (Yeast Reductase)Product DiastereomerDiastereomeric Excess (de)Enantiomeric Excess (ee)
Ethyl 2-chloroacetoacetateYOR120wsyn-(2R,3S)>99%98%
Ethyl 2-chloro-3-oxopentanoateYOL151wanti-(2R,3R)>99%>99%
Ethyl 2-chloro-3-oxo-4-phenylbutanoateYDR541csyn-(2S,3S)>99%>99%

Table 2: Reduction of β-Keto Esters using (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum

SubstrateConversionEnantiomeric Excess (ee)Configuration
Methyl acetoacetate>99%>99%(S)
Ethyl benzoylacetate>99%>99%(S)
Methyl 4-(4-chlorophenyl)-2-methyl-3-oxobutanoate>99%>99%(2S,3S)

Table 3: Whole-Cell Reduction of Ethyl 4-chloroacetoacetate

Yeast StrainCosubstrateProduct ConfigurationEnantiomeric Excess (ee)
Zygosaccharomyces rouxiiGlucose(S)≥98%
Pichia capsulataGlucose(R)93-94% (stationary phase cells)
Pichia capsulata2-Propanol(S)-

Visualizations

Experimental Workflow and Signaling Pathways

// Connections Substrate -> ReactionVessel; Biocatalyst -> ReactionVessel; Cofactor -> ReactionVessel; RegenSystem -> ReactionVessel; ReactionVessel -> Extraction [label="Reaction\nCompletion"]; Extraction -> Analysis; Extraction -> Purification; Purification -> FinalProduct; } DOT Caption: General workflow for the biocatalytic reduction of substituted β-keto esters.

// Nodes KetoEster [label="β-Keto Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; HydroxyEster [label="Chiral β-Hydroxy Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; KRED [label="Ketoreductase\n(KRED)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NADPH", shape=circle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NADP+", shape=circle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; Gluconolactone [label="Glucono-δ-lactone", fillcolor="#FFFFFF", fontcolor="#202124"]; GDH [label="Glucose\nDehydrogenase (GDH)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges KetoEster -> KRED [label="Substrate"]; KRED -> HydroxyEster [label="Product"]; NADPH -> KRED [label="H- donor"]; KRED -> NADP; NADP -> GDH; Glucose -> GDH [label="Cosubstrate"]; GDH -> Gluconolactone; GDH -> NADPH [label="Regenerated\nCofactor"]; } DOT Caption: Cofactor regeneration cycle using glucose and glucose dehydrogenase (GDH).

Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A common and efficient method for the synthesis of these valuable scaffolds is the condensation reaction between a β-keto ester and a hydrazine derivative. This application note provides a detailed overview of the synthesis of pyrazole derivatives, focusing on the well-established Knorr pyrazole synthesis. Included are detailed experimental protocols, tabulated data for easy comparison of reaction outcomes, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and its variations are cornerstone reactions for the formation of pyrazole and pyrazolone rings.[1][2] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[1] The reaction typically proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[1]

The reaction begins with the condensation of the hydrazine with the ketone functional group of the β-keto ester to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of a pyrazolone, a tautomer of the aromatic pyrazole.[1] The reaction is often catalyzed by a small amount of acid.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives from β-keto esters.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is a classic example of the Knorr-type synthesis of a pyrazolone from a β-keto ester.[1]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step. This protocol describes a green synthesis of pyrano[2,3-c]pyrazole derivatives using a β-keto ester as a key starting material.[4][5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate (a β-keto ester)

  • Hydrazine hydrate

  • Catalyst (e.g., SnCl₂, Y₃Fe₅O₁₂, or nano-Fe₃O₄)[4]

  • Solvent (e.g., water or ethanol, or solvent-free)

General Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of the chosen catalyst (e.g., 6 mol% nano-Fe₃O₄).[4]

  • The reaction can be performed under various conditions:

    • Conventional Heating: Stir the mixture in a solvent like ethanol at 80°C for the required time (e.g., 1.4 hours with SnCl₂).[4]

    • Microwave Irradiation: Irradiate the mixture in a microwave reactor for a shorter duration (e.g., 25 minutes with SnCl₂).[4]

    • Ultrasonication: Subject the mixture to ultrasonic irradiation at room temperature.

    • Solvent-Free: Heat the neat mixture at a specified temperature (e.g., 80°C for 20 minutes with Y₃Fe₅O₁₂).[4]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol) and collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the desired pyrano[2,3-c]pyrazole derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives.

Table 1: Synthesis of Pyrazolones via Knorr-Type Reaction

β-Keto EsterHydrazine DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol100179[6]
Ethyl acetoacetatePhenylhydrazineAcetic acidEthanolReflux3-4Good[7]

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

CatalystConditionsTimeYield (%)Reference
SnCl₂Conventional heating, 80°C1.4 h80[4]
SnCl₂Microwave irradiation25 min88[4]
Y₃Fe₅O₁₂Solvent-free, 80°C20 minExcellent[4]
nano-Fe₃O₄Water, Room Temp15 minBest[4]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Knorr-type synthesis of a pyrazolone from a β-keto ester and hydrazine.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_keto_ester β-Keto Ester hydrazone Hydrazone Intermediate beta_keto_ester->hydrazone Condensation (-H₂O) hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazolone Pyrazolone cyclized_intermediate->pyrazolone Elimination (-ROH)

Caption: Knorr pyrazolone synthesis mechanism.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of pyrazole derivatives.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Mixing Reagents, Solvent, Catalyst) start->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Workup (Precipitation, Filtration) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for pyrazole synthesis.

Applications in Drug Development

The synthesized pyrazole derivatives are of great interest to drug development professionals. These compounds have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Certain pyrazole derivatives act as selective COX-2 inhibitors.[8]

  • Antimicrobial: Synthesized pyrazoles have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

  • Anticancer: Some pyrazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines.[11][12]

  • Neuroprotective: Aryl azole derivatives, including pyrazoles, have been investigated for their neuroprotective activities.[8]

The synthetic routes described herein provide a versatile platform for the generation of diverse pyrazole libraries for biological screening and lead optimization in drug discovery programs.

Conclusion

The synthesis of pyrazole derivatives from β-keto esters is a robust and versatile method for accessing a class of heterocycles with significant therapeutic potential. The Knorr pyrazole synthesis and modern multicomponent variations offer efficient and scalable routes to a wide array of substituted pyrazoles. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Claisen condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen condensation and what are its main types?

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. The main variations are:

  • Classic Claisen Condensation: A self-condensation between two molecules of the same enolizable ester.

  • Mixed (or Crossed) Claisen Condensation: A condensation between two different esters. This is most successful if one ester is non-enolizable.

  • Dieckmann Condensation: An intramolecular Claisen condensation of a molecule with two ester groups, which forms a cyclic β-keto ester. This method is particularly effective for creating 5- and 6-membered rings.

Q2: What are the essential requirements for a successful Claisen condensation?

For a Claisen condensation to proceed successfully, the following conditions must be met:

  • Enolizable Ester: At least one of the reacting esters must have an α-proton to form an enolate.

  • Stoichiometric Amount of Base: A full equivalent of base is required because the deprotonation of the resulting β-keto ester is the thermodynamic driving force for the reaction.

  • Appropriate Base: The base should not cause side reactions like saponification or transesterification.

  • Anhydrous Conditions: Moisture can lead to hydrolysis of the ester or the product.

  • Acidic Work-up: An acidic work-up is necessary to neutralize the enolate and any remaining base to isolate the final β-keto ester product.

Q3: How do I choose the correct base for my Claisen condensation?

The choice of base is critical to avoid side reactions.

  • Alkoxide Bases: The most common bases are sodium alkoxides (e.g., sodium ethoxide). To prevent transesterification, the alkoxide used should match the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).

  • Non-Nucleophilic Bases: For mixed Claisen condensations, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be used, especially when only one of the esters is enolizable. However, LDA is not typically used in classic or Dieckmann condensations.

  • Stronger Bases: In some cases, using stronger bases like sodium amide or sodium hydride can increase the reaction yield.

Q4: What is the role of the solvent in a Claisen condensation?

The solvent should be inert to the reaction conditions. The alcohol corresponding to the alkoxide base is often used as the solvent (e.g., ethanol for sodium ethoxide). Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used as they help to stabilize charged intermediates. A solvent switch from ethanol to THF has been shown to dramatically shorten reaction times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield The ester starting material has only one α-hydrogen.The reaction requires an ester with at least two α-hydrogens for the final deprotonation step that drives the reaction to completion.
The base used is not strong enough.Use a stronger base such as sodium hydride or LDA.
The reaction has not reached equilibrium.Increase the reaction time or temperature. However, be cautious as high temperatures can lead to side reactions.
Steric hindrance in the reactants.Consider using a less sterically hindered ester or a stronger, more sterically accessible base.
Presence of Multiple Products A mixed Claisen condensation was attempted with two enolizable esters.Use one ester that is non-enolizable or use a directed method like pre-forming the enolate of one ester with LDA before adding the second ester.
Transesterification has occurred.Ensure the alkoxide base matches the alkyl group of the ester. For example, use sodium ethoxide with ethyl esters.
Formation of Carboxylic Acid Salt (Saponification) A hydroxide base (e.g., NaOH, KOH) was used.Avoid hydroxide bases as they will hydrolyze the ester. Use an alkoxide base instead.
Presence of water in the reaction.Ensure all reagents and glassware are dry. Use anhydrous solvents.
Difficulty Isolating the Product The product is still in its enolate form.Perform an acidic work-up with a dilute acid (e.g., HCl, H₂SO₄) to protonate the enolate and isolate the neutral β-keto ester.

Experimental Protocols

General Protocol for a Classic Claisen Condensation
  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Ester Addition: Slowly add the ethyl ester (2.0 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Data Presentation

Table 1: Effect of Base on Claisen Condensation Yield
EsterBase (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetateSodium EthoxideEthanol252073
Ethyl AcetateSodium EthoxideTHF200.1784

Note: The significant increase in yield and decrease in reaction time highlights the impact of solvent choice.

Visualizations

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Inert Atmosphere add_base Dissolve Base in Solvent prep->add_base add_ester Add Ester add_base->add_ester react Heat & Monitor add_ester->react acid_quench Acidic Work-up react->acid_quench extract Extraction acid_quench->extract purify Purification extract->purify

Caption: Experimental workflow for a typical Claisen condensation reaction.

Troubleshooting_Tree start Low or No Product? check_alpha_h Does ester have ≥ 2 α-hydrogens? start->check_alpha_h ester_issue Use ester with ≥ 2 α-H check_alpha_h->ester_issue No check_base Is the base appropriate? check_alpha_h->check_base Yes base_issue Match alkoxide to ester or use a stronger base check_base->base_issue No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes conditions_issue Increase time/temp Ensure anhydrous conditions check_conditions->conditions_issue No

Caption: Troubleshooting decision tree for low-yield Claisen condensation reactions.

Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield or no product at all. What are the most likely causes?

A1: Low to no yield in the Claisen condensation for synthesizing this compound can stem from several factors. The reaction is notoriously sensitive to reaction conditions. Key areas to investigate include:

  • Base Selection and Quality: The choice and quality of the base are critical. Sodium ethoxide (NaOEt) is a common choice for Claisen condensations involving ethyl esters to prevent transesterification. Ensure the base is anhydrous and not degraded. Using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can also be an option, especially for pre-forming the enolate to drive the reaction.

  • Moisture Contamination: The presence of water can consume the strong base and hydrolyze the ester starting materials, significantly reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of base is often required to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.

  • Steric Hindrance: The ortho-chloro substituent on the phenyl ring may introduce steric hindrance, potentially slowing down the reaction rate compared to unsubstituted or para-substituted analogs.

Q2: What is the optimal base to use for this synthesis, and how much should I use?

A2: For the synthesis of an ethyl ester like this compound, the recommended base is sodium ethoxide (NaOEt). This is to avoid transesterification, a side reaction that can occur if a different alkoxide base is used. For example, using sodium methoxide would lead to the formation of the corresponding methyl ester.

A full equivalent of the base is typically necessary to drive the reaction to completion. The final deprotonation of the β-keto ester product is a key driving force for the reaction.

Q3: My reaction seems to stall or proceeds very slowly. What can I do to improve the reaction rate?

A3: Several factors can be adjusted to improve a sluggish reaction:

  • Temperature: While some Claisen condensations are run at room temperature, heating the reaction mixture can increase the rate. A solvent-free approach for a similar compound, ethyl phenylacetate, involved heating to 100°C.

  • Pre-formation of the Enolate: To ensure the

Addressing keto-enol tautomerism in the analysis of β-keto esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges presented by keto-enol tautomerism in β-keto esters. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it a consideration for β-keto esters?

A1: Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond). In most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. However, for β-keto esters, the enol form gains significant stability through conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond. This means that β-keto esters often exist as a significant mixture of both tautomers in solution, which can complicate analysis and reactivity studies.

Q2: How can I accurately determine the ratio of keto and enol tautomers in my sample?

A2: The most common and reliable method for quantifying the keto-enol ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing distinct signals for each tautomer to be observed and integrated. Key signals to integrate are the α-protons of the keto form (typically a methylene, -CH₂-) and the vinylic proton of the enol form (=CH-). By comparing the integration values of these unique protons, the relative concentration and equilibrium constant (Keq) can be calculated.

Q3: What factors can alter the keto-enol equilibrium of my β-keto ester?

A3: The position of the keto-enol equilibrium is highly sensitive to several factors:

  • Solvent: This is one of the most significant influences. The equilibrium tends to shift towards the keto tautomer in polar, hydrogen-bond-accepting solvents. Non-polar solvents stabilize the intramolecularly hydrogen-bonded enol form, shifting the equilibrium in its favor.

  • Temperature: Changes in temperature can shift the equilibrium. Analyzing the equilibrium constant at various temperatures allows for the determination of thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the tautomerization.

  • Concentration: In some cases, high concentrations can lead to intermolecular hydrogen bonding or dimer formation, which may affect the equilibrium.

  • Structure: The nature of the substituents on the β-keto ester can have electronic and steric effects that influence the relative stability of the two tautomers.

Q4: My HPLC analysis of a β-keto ester shows broad, distorted, or multiple peaks. What is happening and how can I resolve this?

A4: This is a common problem when analyzing tautomeric compounds. If the rate of interconversion between the keto and enol forms is comparable to the timescale of the chromatographic separation, it can result in poor peak shape. Essentially, the compound is converting between its two forms as it travels through the column.

Troubleshooting Strategies:

  • Increase Temperature: Raising the column temperature can accelerate the interconversion rate so that the two forms elute as a single, sharp, averaged peak.

  • Adjust Mobile Phase pH: Tautomerism is often catalyzed by acid or base. Adjusting the pH of the mobile phase (e.g., making it more acidic) can sometimes speed up the interconversion to achieve a single peak.

  • Use Aprotic/Non-polar Solvents: If using normal-phase chromatography, non-aqueous solvents may provide better selectivity as they are less likely to catalyze the interconversion.

  • Consider Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to successfully provide good peak shapes for β-dicarbonyl compounds.

Q5: Can I use UV-Vis spectroscopy to study the keto-enol equilibrium?

A5: Yes, UV-Vis spectroscopy can be a useful technique. The keto and enol tautomers have different electronic structures and therefore exhibit different absorption spectra. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength than the non-conjugated keto form. By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined. This method can be particularly powerful when combined with quantum chemical calculations to simulate the spectra of the individual tautomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent NMR integration results for keto-enol ratio. 1. Sample has not reached equilibrium. 2. Poor signal-to-noise ratio. 3. Overlapping peaks.1. Allow the sample to sit in the NMR tube for a sufficient time (can be hours) after preparation to ensure equilibrium is reached. 2. Increase the number of scans or use a more concentrated sample. 3. Use a higher-field NMR spectrometer for better peak dispersion.
Broad NMR signals for enolic or keto protons. 1. Intermediate rate of exchange on the NMR timescale. 2. Presence of trace acidic or basic impurities catalyzing exchange.1. Acquire the spectrum at a lower or higher temperature to move out of the intermediate exchange regime. 2. Use high-purity deuterated solvents and glassware.
Unexpected keto-enol ratio in a new solvent. Solvent polarity and hydrogen bonding capacity are different from previous experiments.Consult literature on solvent effects. The equilibrium is highly solvent-dependent. Non-polar solvents favor the enol form; polar solvents favor the keto form.
Failure to separate tautomers on a chromatography column. The interconversion rate is too fast on the chromatographic timescale.This is expected. The goal is usually not to separate the tautomers but to get a single, sharp peak representing the mixture. See FAQ Q4 for strategies. Separation is generally not feasible on standard columns because the stationary phase (like silica) can catalyze the interconversion.

Data Presentation

Solvent Effects on the Keto-Enol Equilibrium

The table below summarizes the effect of different deuterated solvents on the tautomeric equilibrium of ethyl acetoacetate, a common β-keto ester. Data illustrates the general trend of increasing enol content with decreasing solvent polarity.

SolventDielectric Constant (ε)% Enol Tautomer
D₂O (Water)~80< 2%
DMSO-d₆

Technical Support Center: β-Keto Ester Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up of β-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of this critical chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of β-keto ester synthesis, particularly when employing the Claisen condensation.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
YLD-001 Low Yield of β-Keto Ester - Incomplete reaction. - Unfavorable equilibrium.[1][2] - Side reactions consuming starting materials or product.[1][3] - Product loss during work-up and purification.- Monitor reaction progress: Use techniques like NMR to track the concentration of reactants and products in real-time.[4] - Drive the equilibrium: Use a stoichiometric amount of a strong base to deprotonate the product, shifting the equilibrium forward.[1][5] An acidic work-up is then required to obtain the neutral product.[2] - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry. - Minimize side reactions: See entries SIDE-001 and SIDE-002 . - Improve work-up: See entry PUR-001 .
SIDE-001 Significant Self-Condensation of the Starting Ester - The enolate of the starting ester reacts with another molecule of the same ester.- Slow addition of the ester: If using a strong, non-nucleophilic base like LDA, add the ester slowly to the base to pre-form the enolate before it can react with unreacted ester.[6] - Use of a non-enolizable ester: In a crossed Claisen condensation, use one ester that lacks α-hydrogens to prevent self-condensation.[7]
SIDE-002 Transesterification Side Products - The alkoxide base used does not match the alkoxy group of the ester, leading to an exchange.[3][8]- Use a matching alkoxide base: For example, use sodium ethoxide when condensing ethyl esters.[3][5][9] - Use a non-nucleophilic base: Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) can be used to avoid transesterification, although they are less common for standard Claisen condensations.[3][5]
DEC-001 Product Decarboxylation - β-keto acids, formed from hydrolysis of the ester, are unstable and readily lose CO₂ upon heating.[10]- Avoid high temperatures: Especially during purification. Distillation under reduced pressure can lower the boiling point and prevent decomposition.[11] - Maintain anhydrous conditions: Prevent hydrolysis of the ester to the unstable β-keto acid. - Use mild work-up conditions: Avoid strong acidic or basic conditions for prolonged periods.
PUR-001 Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of multiple side products. - Product instability under purification conditions.- Optimize the reaction: A cleaner reaction with higher conversion will simplify purification. - Careful work-up: Neutralize the reaction mixture carefully with acid (e.g., acetic acid) and perform extractions.[11][12] - Vacuum distillation: This is a common method for purifying β-keto esters, as it allows for lower temperatures, preventing decarboxylation.[11]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for the Claisen condensation?

A full equivalent of a strong base is necessary to drive the reaction to completion. The β-keto ester product is more acidic than the starting ester and the alcohol by-product. The strong base deprotonates the newly formed β-keto ester, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step shifts the overall equilibrium of the reaction in favor of the products.[1][5][13] An acidic work-up is then performed to protonate this enolate and isolate the neutral β-keto ester.[2]

Q2: What is the best base to use for a Claisen condensation?

The choice of base is critical. To avoid transesterification, the alkoxide base should have the same alkyl group as the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters).[3][5][9] Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, particularly in crossed Claisen condensations, to cleanly form the enolate of one ester before the addition of the second ester.[5][6]

Q3: How can I prevent the self-condensation of my ester in a crossed Claisen condensation?

To minimize self-condensation in a crossed Claisen condensation, one of the ester reactants should not have any α-hydrogens, making it unable to form an enolate.[7] This non-enolizable ester can then only act as the electrophile. Using an excess of the non-enolizable ester can further favor the desired crossed product.[7]

Q4: My β-keto ester is decomposing during distillation. What can I do?

Decomposition, often through decarboxylation, is common at elevated temperatures.[11] To prevent this, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of your β-keto ester, allowing for purification at a temperature where it is more stable.[11]

Q5: Can I use hydroxide bases like NaOH or KOH for a Claisen condensation?

No, hydroxide bases should be avoided as they can cause the hydrolysis of the ester starting material to a carboxylate salt, which will not undergo the desired condensation reaction.[1][8]

Quantitative Data

The following table summarizes typical yields for the synthesis of ethyl acetoacetate via the Claisen condensation of ethyl acetate under different conditions.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium MetalEthyl Acetate (excess)Reflux1.5~25[12]
Sodium EthoxideEthanolReflux2-3Not specified[12]
Sodium MetalXylenes (to prepare dispersed Na), then Ethyl AcetateReflux1.5Not specified[11]
Diketene & EthanolH₂SO₄ (catalyst)125695[14]

Experimental Protocols

Detailed Methodology for Large-Scale Claisen Condensation: Synthesis of Ethyl Acetoacetate

This protocol is a generalized procedure based on literature methods for the synthesis of ethyl acetoacetate from ethyl acetate.[11][12][14]

Materials:

  • Sodium metal

  • Anhydrous Ethyl Acetate

  • Xylenes (or other high-boiling inert solvent)

  • Acetic Acid (for work-up)

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Dispersed Sodium: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add xylenes and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a fine dispersion is achieved, allow the mixture to cool while continuing to stir.

  • Reaction Setup: Once cooled, stop stirring and carefully decant the xylenes. Immediately add anhydrous ethyl acetate to the dispersed sodium.

  • Initiation and Reflux: Gently heat the mixture. The reaction will initiate, often indicated by the formation of a yellow color and the evolution of hydrogen gas. Once the reaction has started, maintain a gentle reflux. Continue refluxing with stirring until all the sodium has reacted.

  • Work-up: After the reaction is complete, cool the reaction mixture. Slowly and carefully add a solution of acetic acid in water to neutralize the reaction mixture and dissolve the sodium ethoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium chloride solution.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude ethyl acetoacetate by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield in β-Keto Ester Synthesis

low_yield_troubleshooting start Low Yield of β-Keto Ester check_reaction Monitor Reaction (e.g., TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions Present? incomplete->side_reactions No optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Check Stoichiometry incomplete->optimize_conditions Yes troubleshoot_side_reactions Address Side Reactions (See SIDE-001/002) side_reactions->troubleshoot_side_reactions Yes check_workup Review Work-up & Purification side_reactions->check_workup No end_good Improved Yield optimize_conditions->end_good drive_equilibrium Use Stoichiometric Strong Base drive_equilibrium->end_good troubleshoot_side_reactions->end_good product_loss Product Loss During Isolation? check_workup->product_loss optimize_workup Optimize Work-up: - Careful Neutralization - Efficient Extraction - Vacuum Distillation product_loss->optimize_workup Yes product_loss->end_good No optimize_workup->end_good

Caption: A logical workflow for troubleshooting low yields in β-keto ester synthesis.

Signaling Pathway of the Claisen Condensation

claisen_condensation_pathway cluster_reactants Reactants & Base cluster_intermediates Reaction Intermediates cluster_products Products Ester (1) Ester (1) Enolate Enolate Ester (1)->Enolate Ester (2) Ester (2) Tetrahedral Intermediate Tetrahedral Intermediate Ester (2)->Tetrahedral Intermediate Base (RO-) Base (RO-) Base (RO-)->Enolate Deprotonation Enolate->Tetrahedral Intermediate Nucleophilic Attack β-Keto Ester β-Keto Ester Tetrahedral Intermediate->β-Keto Ester Elimination of RO- Alcohol (ROH) Alcohol (ROH) Tetrahedral Intermediate->Alcohol (ROH) Product Enolate Product Enolate Product Enolate->β-Keto Ester Acidic Work-up β-Keto Ester->Product Enolate Deprotonation by RO-

Caption: The key steps and intermediates in the Claisen condensation reaction pathway.

References

Improving stereoselectivity in the asymmetric reduction of β-keto esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of β-keto esters. The information is designed to help resolve common issues and improve stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric reduction of β-keto esters?

A1: The primary methods employed for the asymmetric reduction of β-keto esters include catalyst-driven hydrogenation and biocatalytic reductions. Catalyst-driven methods often utilize transition metal complexes with chiral ligands, such as Ruthenium-BINAP (Ru-BINAP) and Iridium-based catalysts. Biocatalytic methods commonly use whole-cell microorganisms, like baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes.

Q2: What is a typical enantiomeric excess (ee) that I can expect?

A2: High enantiomeric excesses, often exceeding 90% and in many cases reaching up to 99% ee, are achievable with optimized conditions for both catalytic and biocatalytic methods. However, the actual ee is highly dependent on the substrate, catalyst or biocatalyst, and reaction conditions.

Q3: How do I choose between a chemical catalyst and a biocatalyst?

A3: The choice depends on several factors. Chemical catalysts, like Ru-BINAP, offer broad substrate scope and high efficiency but may require higher pressures and temperatures, and potential metal contamination of the product is a concern. Biocatalysts, such as baker's yeast, are often cheaper, operate under milder conditions (room temperature, atmospheric pressure), and are environmentally friendly. However, substrate scope can be more limited, and reaction times may be longer.

Q4: Can I influence which enantiomer is formed?

A4: Yes. In catalytic reductions, the choice of the chiral ligand's enantiomer (e.g., (R)-BINAP vs. (S)-BINAP) directly influences the stereochemical outcome. In biocatalytic reductions, while a specific microorganism or enzyme often has a preference for producing one enantiomer, employing genetically engineered yeasts or screening different microbial strains can sometimes provide access to the other enantiomer.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my β-hydroxy ester is low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common issue with several potential root causes. Below is a systematic guide to troubleshooting this problem.

Potential Causes & Solutions:

  • Sub-optimal Catalyst/Ligand:

    • For Ru-BINAP systems: The electronic and steric properties of the phosphine ligands are critical. The substitution pattern on the ligand's aromatic rings can significantly impact stereoselectivity. Consider screening different BINAP derivatives (e.g., Tol-BINAP, Xyl-BINAP) or other classes of chiral ligands.

    • For Iridium systems: The choice of the chiral ligand is crucial. Ligands like SpiroSAP have shown excellent performance.

  • Incorrect Catalyst Loading: While counterintuitive, a higher catalyst loading doesn't always lead to better selectivity. High concentrations can sometimes lead to the formation of less selective catalytic species. Try varying the catalyst loading to find the optimal concentration.

  • Sub-optimal Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher selectivity. If your reaction is running at room temperature or elevated temperatures, try cooling it.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF) to identify the best medium for your specific substrate and catalyst system.

  • Presence of Impurities: Impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean.

  • For Biocatalytic Reductions (e.g., Baker's Yeast):

    • Strain Viability and Activity: The metabolic state of the yeast is crucial. Factors like the age of the yeast, aeration, and the presence of a co-substrate (like

Technical Support Center: Claisen Condensation Work-up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Claisen condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acidic work-up in a Claisen condensation?

The acidic work-up is a crucial final step to neutralize the reaction mixture. During the reaction, a strong base is used, which results in the formation of a resonance-stabilized enolate of the β-keto ester product.[1][2] This enolate is the thermodynamic sink of the reaction, driving the equilibrium towards the product.[2] Aqueous acid, such as sulfuric or phosphoric acid, is added to protonate this enolate and any remaining base, yielding the final neutral β-keto ester.[1][3]

Q2: Why is it important to use an alkoxide base with the same alkyl group as the ester?

Using an alkoxide base with an alkyl group identical to the alkoxy portion of the reacting ester is critical to prevent transesterification.[4][5] If a different alkoxide is used, it can act as a nucleophile and displace the original alkoxy group of the ester, leading to a mixture of products.[4][6] For example, when reacting ethyl acetate, sodium ethoxide should be the base of choice.[4]

Q3: Can I use a hydroxide base for a Claisen condensation?

Using a hydroxide base, such as NaOH or KOH, is generally not recommended. Hydroxide ions can cause saponification (hydrolysis) of the ester starting material, converting it into a carboxylate salt, which will not undergo the desired condensation reaction.[4]

Q4: What are the key steps in a typical Claisen condensation work-up?

A standard work-up procedure involves the following steps:

  • Quenching: The reaction mixture is carefully added to an acidic solution (e.g., dilute HCl or H₂SO₄) to neutralize the base and protonate the enolate.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the β-keto ester product.

  • Washing: The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by distillation or column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure a stoichiometric amount of base is used, as it is consumed to drive the reaction forward by deprotonating the β-keto ester product.[1] Consider extending the reaction time or gently heating if the reaction is sluggish.
Hydrolysis of the ester.Avoid using hydroxide bases. Ensure all reagents and glassware are dry to prevent saponification.[4]
Incorrect base used.Use an alkoxide base corresponding to the ester's alcohol component to prevent transesterification.[4][5] For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be employed.[1][4]
Formation of Multiple Products Transesterification.Use the appropriate alkoxide base.[4][5]
Self-condensation in a crossed Claisen reaction.In a crossed Claisen condensation, use one ester that cannot form an enolate (lacks α-hydrogens) to minimize self-condensation of the enolizable ester.[7]
Product Decomposition The β-keto ester is unstable.Some β-keto esters, like tert-butyl acetoacetate, can be unstable at higher temperatures.[8] Perform the work-up and purification at lower temperatures if necessary.
Difficulty Isolating the Product Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is water-soluble.If the product has high polarity, it may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.
Experimental Protocols
Standard Quenching and Extraction Protocol
  • Prepare a beaker with a chilled, dilute aqueous acid solution (e.g., 1 M HCl).

  • Slowly and with stirring, pour the cooled reaction mixture into the acidic solution. The addition should be done carefully to control any exotherm.

  • Transfer the resulting mixture to a separatory funnel.

  • Add a suitable organic solvent (e.g., diethyl ether) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with water and then brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Visualizations

Claisen_Workup_Workflow reaction_mixture Reaction Mixture (Base, Enolate) quenching Quenching (Acidic Work-up) reaction_mixture->quenching extraction Liquid-Liquid Extraction quenching->extraction organic_layer Organic Layer (Product) extraction->organic_layer Separation aqueous_layer Aqueous Layer (Salts, Impurities) extraction->aqueous_layer Separation washing Washing (Water, Brine) organic_layer->washing drying Drying (Anhydrous Salt) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product purification Purification (Distillation/Chromatography) crude_product->purification final_product Pure β-Keto Ester purification->final_product

A standard workflow for the work-up of a Claisen condensation reaction.

Troubleshooting_Tree start Low/No Product Yield? check_base_stoichiometry Check Base Stoichiometry (Stoichiometric Amount Required) start->check_base_stoichiometry Yes ok Yield OK start->ok No check_base_type Incorrect Base Type? check_base_stoichiometry->check_base_type transesterification Transesterification Risk? (Alkoxide != Ester OR') check_base_type->transesterification Yes incomplete_reaction Incomplete Reaction? check_base_type->incomplete_reaction No saponification Saponification Risk? (Hydroxide Base Used) transesterification->saponification No use_correct_alkoxide Use Corresponding Alkoxide (e.g., NaOEt for Ethyl Ester) transesterification->use_correct_alkoxide Yes use_non_nucleophilic_base Consider Non-Nucleophilic Base (e.g., LDA for Mixed Claisen) saponification->use_non_nucleophilic_base No avoid_hydroxide Avoid Hydroxide Bases saponification->avoid_hydroxide Yes extend_time_heat Extend Reaction Time or Heat incomplete_reaction->extend_time_heat Yes

A decision tree for troubleshooting low yield in Claisen condensation reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of β-keto esters is paramount. These compounds are not only pivotal intermediates in organic synthesis but also feature in various biologically active molecules. Their unique structural feature, the presence of keto-enol tautomerism, presents a significant analytical challenge. This guide provides an objective comparison of the primary analytical methods used for the characterization of β-keto esters, supported by experimental data and detailed protocols.

Introduction to the Analytical Challenge: Keto-Enol Tautomerism

β-Keto esters exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This dynamic equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomers can complicate analytical data, leading to, for example, peak broadening or the appearance of multiple signals for a single compound in chromatography and spectroscopy. Therefore, understanding and controlling this equilibrium is crucial for accurate characterization.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous characterization of β-keto esters, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution. The interconversion between the two forms is often slow on the NMR timescale, enabling the acquisition of distinct signals for each tautomer.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the keto and enol forms of a representative β-keto ester, ethyl acetoacetate.

Tautomer Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Keto α-CH₂~3.4~50
C=O (Ketone)-~201
C=O (Ester)-~167
CH₃ (Acetyl)~2.2~30
OCH₂ (Ethyl)~4.2~61
CH₃ (Ethyl)~1.3~14
Enol =CH~5.0~90
OH~12.0-
=C-O (Enol)-~177
C=O (Ester)-~168
CH₃ (Vinyl)~1.9~20
OCH₂ (Ethyl)~4.1~60
CH₃ (Ethyl)~1.2~14

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis of Ethyl Acetoacetate

  • Sample Preparation: Prepare a solution of ethyl acetoacetate (e.g., 5% v/v) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Record the spectrum at a constant temperature (e.g., 25 °C). Key acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all relevant signals.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the signals corresponding to the α-CH₂ of the keto form and the =CH of the enol form. The ratio of these integrals allows for the determination of the keto-enol equilibrium constant (Keq = [enol]/[keto]).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis Prep Dissolve β-keto ester in deuterated solvent with TMS Acquire Acquire ¹H NMR spectrum Prep->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Integrate signals, Determine keto-enol ratio Process->Analyze

A Comparative Guide to Catalysts for β-Keto Ester Synthesis: Performance, Protocols, and Selection

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing critical building blocks for a wide array of pharmaceuticals, natural products, and specialty chemicals. The efficiency and selectivity of these syntheses are heavily reliant on the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, presenting experimental data, detailed protocols, and a decision-making framework to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for β-keto ester synthesis depends on the desired transformation. The following tables summarize the performance of representative catalysts for two common reactions: transesterification and asymmetric hydrogenation.

Table 1: Catalyst Performance in the Transesterification of β-Keto Esters

Catalyst SystemSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Boric AcidEthyl acetoacetateVarious primary & secondary alcohols10585-95
Methylboronic AcidEthyl β-keto estersVarious primary, secondary & tertiary alcohols512-2460-95
3-Nitrobenzeneboronic acidCyclic, aromatic & open-chain β-keto estersVarious alcohols, thiols & amines2.5Not SpecifiedGood to Excellent
BF₃·OEt₂Methyl acetoacetate, Phenyl acetoacetateAliphatic, aromatic & allyl alcohols200.5-485-98
Borate/ZirconiaMethyl/Ethyl keto estersVarious primary, secondary & tertiary alcoholsNot Specified0.5-380-95
4-DMAPEthyl acetoacetateVarious alcohols30Not SpecifiedModerate to High
Novozym 435 (Lipase)β-keto esterPolyols3% (w/w)< 0.17 (Microwave)High

Table 2: Catalyst Performance in the Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrate ExampleS/C RatioYield (%)Enantiomeric Excess (ee, %)Reference
RuX₂ (BINAP) (X=Cl, Br, I)β-keto esters from various alcoholsNot Specified~100up to 100
Ir/(R)-SpiroPAPVarious β-keto esters100093-9895.0-99.8
Ru-TunaPhos (n=4)β-keto estersNot SpecifiedHighComparable to or exceeding Ru-BINAP

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for three distinct catalytic systems.

1. Boric Acid Catalyzed Transesterification of Ethyl Acetoacetate

This protocol is based on the work of Kondaiah et al. and represents a simple, environmentally friendly method.

  • Materials: Ethyl acetoacetate, the desired primary or secondary alcohol, boric acid, and a suitable organic solvent (e.g., toluene).

  • Procedure:

    • To a solution of ethyl acetoacetate (1 equivalent) in toluene, add the alcohol (1.2 equivalents) and boric acid (10 mol%).

    • Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

2. Asymmetric α-Hydroxylation using a Cinchona Alkaloid Organocatalyst

This procedure, adapted from the work on organocatalytic hydroxylations, is suitable for synthesizing chiral α-hydroxy-β-keto esters.

  • Materials: β-keto ester, a cinchona alkaloid derivative (e.g., dihydroquinine), an oxidant (e.g., cumyl hydroperoxide), and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a reaction vessel, dissolve the β-keto ester (1 equivalent) and the cinchona alkaloid catalyst (e.g., 10 mol%) in toluene at the desired temperature (e.g., -20 °C).

    • Add the cumyl hydroperoxide (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to proceed for the required time (monitor by TLC or HPLC).

    • Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite).

    • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the optically active α-hydroxy-β-keto ester.

3. Biocatalytic Transesterification using Immobilized Lipase

This protocol highlights a green chemistry approach using an immobilized enzyme, such as Novozym 435.

  • Materials: β-keto ester, an alcohol, and immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435). This reaction can often be run under solvent-free conditions.

  • Procedure:

    • Combine the β-keto ester (1 equivalent) and the alcohol (e.g., 1.5 equivalents) in a reaction flask.

    • Add the immobilized lipase (e.g., 3% w/w of the total reactants).

    • Stir the mixture at a controlled temperature (e.g., 40-60 °C). The reaction can also be accelerated using microwave irradiation.

    • Monitor the conversion of the starting material by Gas Chromatography (GC) or TLC.

    • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

    • Remove the excess alcohol and purify the product, if necessary, by distillation or chromatography.

Visualizing Workflows and Decision Making

To further aid researchers, the following diagrams illustrate a typical experimental workflow and a logical approach to catalyst selection.

A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of β-keto esters is a cornerstone of modern synthetic organic chemistry, pivotal in the construction of a wide array of molecular architectures, including pharmaceuticals and agrochemicals. The kinetic profile of reactions involving these versatile synthons is profoundly influenced by the nature of their substituents, the reaction conditions, and the catalysts employed. This guide provides a comparative analysis of the reaction kinetics of different substituted β-keto esters, supported by experimental data, to aid in the optimization of synthetic routes and the development of novel chemical entities.

Influence of Substituents on Reaction Kinetics

The electronic and steric properties of substituents on the β-keto ester backbone, as well as on reacting partners, play a critical role in determining the rate and outcome of various transformations.

Electronic Effects:

  • Transesterification: In the transesterification of β-keto esters with benzylic alcohols, electron-donating substituents on the aromatic ring of the alcohol have been observed to increase reactivity, while electron-withdrawing groups decrease it. Conversely, when employing arylboronic acid catalysts, electron-withdrawing substituents on the catalyst's aromatic ring enhance its Lewis acidity and, consequently, the reaction rate.

  • Reduction: During the enzymatic reduction of para-substituted acetophenone derivatives, a clear trend is observed where electron-withdrawing groups on the aromatic ring lead to a faster reaction rate compared to electron-donating groups.

  • Hydrolysis: In the hydrolysis of substituted methyl-2-(benzoylmethyl)benzoates, the presence of an electron-withdrawing methoxy group was found to decrease the pKa value of the resulting ketoacid compared to the unsubstituted analogue, indicating an influence on the electronic properties of the molecule.

Steric Effects:

Steric hindrance can significantly impede reaction rates. For instance, the transesterification of ethyl 2-methyl-3-oxobutanoate requires a substantially longer reaction time (36 hours) compared to the less sterically hindered ethyl acetoacetate (5.5-14 hours depending on the alcohol) under similar catalytic conditions.

Comparative Kinetic Data

The following table summarizes kinetic data from various studies on the reactions of substituted β-keto esters. It is important to note that direct comparison of absolute values between different studies can be challenging due to varying reaction conditions. However, the relative trends observed within each study are highly informative.

Reaction Typeβ-Keto Ester / SubstrateSubstituent EffectCatalyst / ConditionsObserved Kinetic Trend / DataReference
Transesterification Ethyl acetoacetate vs. Ethyl 2-methyl-3-oxobutanoateSteric Hindrance (α-methyl)4-DMAP, 4 Å molecular sievesEthyl 2-methyl-3-oxobutanoate reacts much slower (36 h) than ethyl acetoacetate (e.g., 5.5 h with n-butanol).
Transesterification Various β-keto esters with benzylic alcoholsElectronic (on alcohol)Not specifiedElectron-donating groups on the benzyl ring increase reactivity; electron-withdrawing groups decrease it.
Hydrolysis Methyl-2-(benzoylmethyl)benzoate and its methoxy-substituted analogueElectronic (on benzoyl group)Aqueous KOHPseudo-first-order and second-order rate constants were determined. The presence of the methoxy group alters the pKa of the resulting acid.
Decarboxylation Alkyl-substituted β-keto acidsAlkyl substitutionAqueous solution and on metal oxide surfacesFirst-order rate constants were measured. The rate depends on the structure of the β-keto acid and the catalyst used (ZrO₂ vs. KOH-TiO₂).
Nucleophilic Addition Cyclic β-keto ester anionsRing sizeDMSO, 20 °CSecond-order rate constants for reactions with electrophiles were determined. Reactivity is similar for enolates from oxocycloalkanecarboxylic esters and their acyclic counterparts.
Asymmetric Reduction para-Substituted acetophenonesElectronic (on acetophenone)(S)-1-phenylethanol dehydrogenaseElectron-withdrawing groups lead to faster and more complete reduction than electron-donating groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key reactions involving β-keto esters.

Protocol 1: Hydrolysis of β-Keto Esters and Preparation of β-Keto Acids

This procedure is adapted from the preparation of β-keto acids for decarboxylation studies.

  • Hydrolysis: A β-keto ester (e.g., 65 mmol) is hydrolyzed in a 1 M NaOH solution (100 mL) overnight at room temperature.

  • Extraction of Unreacted Ester: The reaction mixture is extracted with an organic solvent like methyl t-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted ester.

  • Acidification: The aqueous solution is acidified to a pH of approximately 2 by adding 1 M H₂SO₄ (approx. 140 mL).

  • Extraction of β-Keto Acid: The resulting β-keto acid is extracted multiple times from the acidified aqueous solution with MTBE (e.g., 18 x 15 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄ for 2 hours and then concentrated under vacuum using a rotary evaporator with an ice bath to yield the β-keto acid.

Protocol 2: Kinetic Investigation of β-Keto Ester Hydrolysis by Spectrophotometry

This protocol outlines a method for determining the reaction kinetics of β-

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. Due to its chemical structure as a halogenated organic compound and a beta-keto ester, careful consideration must be given to the selection of protective gear.

1.1. Eye and Face Protection

  • Primary Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes.

  • Enhanced Protection: In situations with a higher risk of splashing, such as during transfers of large volumes or when heating the substance, a face shield should be worn in addition to safety goggles.

1.2. Skin and Body Protection

  • Lab Coat: A flame-resistant lab coat is required to protect against incidental skin contact and to prevent contamination of personal clothing.

  • Apron: For procedures involving significant quantities of the chemical, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

1.3. Hand Protection

Standard disposable nitrile gloves are not recommended for prolonged contact with halogenated hydrocarbons or esters, as they can degrade quickly. For handling this compound, more robust glove materials are necessary.

Qualitative Glove Selection Guide

Glove MaterialResistance to Halogenated HydrocarbonsResistance to Esters & KetonesRecommendation for this compound
Nitrile Poor to FairFair to GoodNot recommended for prolonged or immersive contact. Suitable only for brief, incidental splash protection, after which they must be immediately removed and discarded.
Neoprene Fair to GoodGoodA reasonable option for secondary gloving or for tasks with a lower risk of direct contact.
Butyl Rubber GoodExcellentA highly recommended choice, offering good resistance to both the chlorinated and the keto-ester components of the molecule.
Viton™ ExcellentExcellentAn excellent choice for prolonged or high-exposure scenarios, offering broad chemical resistance.
Polyvinyl Alcohol (PVA) ExcellentGood (water sensitive)Provides excellent protection against aromatic and chlorinated solvents but is water-sensitive and should not be used in aqueous solutions.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this chemical will minimize the risk of exposure and accidents.

2.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.

2.2. Procedural Guidelines

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: Use a disposable weighing boat or a dedicated, tared container to weigh the chemical. Conduct all transfers slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid the use of open flames.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean all contaminated surfaces within the fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Halogenated Organic Waste: As a chlorinated compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]

  • Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and paper towels, should be placed in a separate, clearly labeled solid waste container for hazardous materials.

3.2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, such as a fume hood or a designated waste storage cabinet.

  • Disposal Request: When the waste container is three-quarters full, a request for disposal should be submitted to the institution's environmental health and safety department.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling start Start: New procedure with This compound assess_hazards Assess Hazards: - Review Safety Data Sheet (SDS) - Identify potential for splash, inhalation, skin contact start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe eye_face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) select_ppe->eye_face skin_body Skin/Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (if needed) select_ppe->skin_body hand_protection Hand Protection: - Consult glove compatibility chart - Select appropriate gloves (e.g., Butyl, Viton) select_ppe->hand_protection respiratory Respiratory Protection: - Work in a fume hood (primary) - Consider respirator for high-risk scenarios select_ppe->respiratory ppe_check Perform PPE Check: - Inspect for damage - Ensure proper fit eye_face->ppe_check skin_body->ppe_check hand_protection->ppe_check respiratory->ppe_check proceed Proceed with Experiment ppe_check->proceed OK replace_ppe Replace Damaged PPE ppe_check->replace_ppe Damaged replace_ppe->ppe_check Disposal_Workflow Waste Disposal Workflow for Halogenated Compounds start Start: Waste Generation identify_waste Identify Waste Type: - Liquid Chemical Waste - Contaminated Solid Waste start->identify_waste is_halogenated Is the waste halogenated? identify_waste->is_halogenated Liquid solid_waste Dispose in 'Hazardous Solid Waste' Container identify_waste->solid_waste Solid halogenated_liquid Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_liquid Yes non_halogenated_liquid Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_liquid No label_container Ensure Container is Properly Labeled halogenated_liquid->label_container non_halogenated_liquid->label_container solid_waste->label_container store_waste Store Waste Container in Secondary Containment in a Ventilated Area label_container->store_waste request_pickup Request Waste Pickup when 3/4 Full store_waste->request_pickup end End: Waste Disposed request_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.